molecular formula C14H12O3 B12292706 Furan, 2,5-difurfuryl-

Furan, 2,5-difurfuryl-

Cat. No.: B12292706
M. Wt: 228.24 g/mol
InChI Key: IFYMHQPQXVMQHM-UHFFFAOYSA-N
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Description

2,5-Bis[(2-furanyl)methyl]furan is a heterocyclic organic compound that belongs to the class of furans It is characterized by the presence of two furan rings attached to a central furan ring through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis[(2-furanyl)methyl]furan can be synthesized through several methods. One common approach involves the reaction of furfural with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2,5-Bis[(2-furanyl)methyl]furan can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(2-furanyl)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

Scientific Research Applications

2,5-Bis[(2-furanyl)methyl]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis[(2-furanyl)methyl]furan involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A derivative with hydroxymethyl groups instead of furanyl groups.

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups.

Uniqueness

2,5-Bis[(2-furanyl)methyl]furan is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,5-bis(furan-2-ylmethyl)furan

InChI

InChI=1S/C14H12O3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8H,9-10H2

InChI Key

IFYMHQPQXVMQHM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC2=CC=C(O2)CC3=CC=CO3

Origin of Product

United States

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